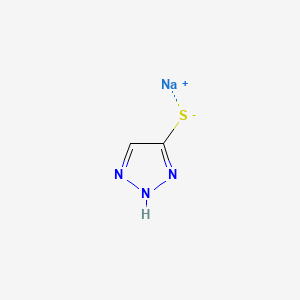

Sodium 1,2,3-triazole-5-thiolate

Description

The exact mass of the compound Sodium 1,2,3-triazole-5-thiolate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium 1,2,3-triazole-5-thiolate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 1,2,3-triazole-5-thiolate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

59032-27-8 |

|---|---|

Molecular Formula |

C2H6N3NaO2S |

Molecular Weight |

159.15 g/mol |

IUPAC Name |

sodium;2H-triazole-4-thiolate;dihydrate |

InChI |

InChI=1S/C2H3N3S.Na.2H2O/c6-2-1-3-5-4-2;;;/h1H,(H2,3,4,5,6);;2*1H2/q;+1;;/p-1 |

InChI Key |

RZLGEIPBTHKAGX-UHFFFAOYSA-M |

SMILES |

C1=NNN=C1[S-].[Na+] |

Canonical SMILES |

C1=NNN=C1[S-].O.O.[Na+] |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of Sodium 1,2,3-triazole-5-thiolate

An In-Depth Technical Guide to Sodium 1,2,3-triazole-5-thiolate: Structure, Properties, and Applications in Modern Research

Introduction

The 1,2,3-triazole ring system stands as a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold" due to its robust chemical stability and versatile physicochemical properties.[1][2][3] This five-membered aromatic heterocycle, featuring three adjacent nitrogen atoms, is not prevalent in nature, yet its synthetic accessibility and favorable biological interaction profile have cemented its role in drug discovery.[4] Among its many derivatives, Sodium 1,2,3-triazole-5-thiolate (Na-T5T) emerges as a particularly valuable and versatile building block. Its dual functionality—a stable aromatic core and a highly nucleophilic thiolate group—provides a powerful handle for molecular elaboration.

This guide offers a comprehensive technical overview of Sodium 1,2,3-triazole-5-thiolate, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore its fundamental chemical properties, provide field-proven insights into its synthesis and reactivity, and highlight its critical applications in the rational design of novel therapeutics and advanced materials.

Core Chemical Structure and Physicochemical Properties

The utility of Sodium 1,2,3-triazole-5-thiolate stems directly from its unique molecular architecture. The structure consists of an anionic 1,2,3-triazole ring where the C5 carbon is substituted with a sulfur atom, balanced by a sodium counter-ion.

Key Structural Features:

-

Aromatic 1,2,3-Triazole Core: This ring system is isosteric with other five-membered heterocycles and imparts significant chemical and metabolic stability.[5] The nitrogen atoms act as hydrogen bond acceptors and contribute to the molecule's dipole moment, which is crucial for its interaction with biological targets.[3][6]

-

Thiolate Anion (-S⁻): The deprotonated thiol group makes this molecule a potent and soft nucleophile. This functionality is the primary site of reactivity, readily participating in S-alkylation and other coupling reactions to form stable thioether bonds. This is a preferred linkage in drug design due to its general stability under physiological conditions.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of Sodium 1,2,3-triazole-5-thiolate. A notable discrepancy exists in the literature regarding its melting point, which may be attributable to different polymorphic forms or measurement conditions. Researchers should consider verifying this parameter for their specific batch.

| Property | Value | Reference(s) |

| CAS Number | 59032-27-8 | [7][8][9] |

| Molecular Formula | C₂H₂N₃NaS | [7][10][11] |

| Molecular Weight | 123.11 g/mol | [7][11][12] |

| Appearance | White to light yellow crystalline powder | [11] |

| Melting Point | ~120-125 °C or 263-268 °C | [8][11] |

| Boiling Point | 296.6 °C at 760 mmHg | [12] |

| Solubility | Soluble in polar protic solvents (e.g., water, methanol) | [8] |

Spectroscopic Characterization Profile

For validation of identity and purity, the following spectroscopic signatures are expected:

-

Infrared (IR) Spectroscopy: Key absorptions include a characteristic stretch for the thiolate group around 2550 cm⁻¹ and multiple stretches corresponding to the C=N and N=N bonds within the triazole ring.[8]

-

Nuclear Magnetic Resonance (¹H-NMR): In a solvent like D₂O, a single singlet would be expected for the lone proton on the C4 carbon of the triazole ring.

-

Nuclear Magnetic Resonance (¹³C-NMR): Two distinct signals are anticipated for the two carbon atoms of the triazole ring, with the C5 carbon bearing the thiolate exhibiting a significant downfield shift.

Synthesis and Reactivity

A Validated Protocol for Laboratory-Scale Synthesis

While Sodium 1,2,3-triazole-5-thiolate is commercially available, an in-house synthesis may be required. The most direct and reliable method involves the deprotonation of the parent thiol, 1H-1,2,3-triazole-5-thiol. The following protocol is based on established methodologies for the synthesis of similar sodium thiolates.[13]

Causality Behind Experimental Choices:

-

Reagents: 1H-1,2,3-triazole-5-thiol is the acidic precursor. Sodium ethoxide is chosen as the base; it is strong enough to quantitatively deprotonate the thiol (pKa ~7-8) and forms the soluble sodium salt, with ethanol as the only byproduct, which is easily removed.

-

Solvent: Absolute ethanol is the ideal solvent as it readily dissolves the base and the resulting sodium salt, facilitating a homogenous reaction. Its boiling point is suitable for achieving a reasonable reaction rate without requiring high-pressure apparatus.

-

Inert Atmosphere: While not strictly essential for small scales, conducting the reaction under an inert atmosphere (N₂ or Ar) is best practice to prevent any potential oxidation of the thiol/thiolate.

Step-by-Step Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

-

Dissolution: To the flask, add 1H-1,2,3-triazole-5-thiol (1.0 eq) and dissolve it in absolute ethanol (approx. 10 mL per gram of thiol).

-

Base Addition: Slowly add a solution of sodium ethoxide in ethanol (1.0 eq) to the stirred solution at room temperature. A slight exotherm may be observed.

-

Reaction: Heat the mixture to reflux and maintain for 2 hours to ensure complete deprotonation and salt formation.

-

Isolation: Allow the reaction mixture to cool to room temperature. The product, Sodium 1,2,3-triazole-5-thiolate, will often precipitate. If not, the volume of ethanol can be reduced under vacuum to induce crystallization.

-

Purification: Collect the solid by filtration, wash with a small amount of cold diethyl ether to remove any residual ethanol, and dry under vacuum.

Caption: Workflow for the synthesis of Sodium 1,2,3-triazole-5-thiolate.

Key Reactivity Profile: The Nucleophilic Workhorse

The primary utility of Na-T5T lies in its role as a nucleophile. The thiolate anion readily attacks electrophilic carbon centers, most commonly in S-alkylation reactions with alkyl halides or tosylates. This reaction is a cornerstone of its application in drug development, enabling the straightforward linkage of the triazole-thiol core to other pharmacophores or scaffolds.[14]

Core Applications in Research & Development

The 1,2,3-Triazole Scaffold as a Bioisostere

In drug design, the concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a powerful strategy for optimizing lead compounds. The 1,2,3-triazole ring is an effective bioisostere for the amide bond.[2][15] Its rigid, planar structure and ability to engage in similar hydrogen bonding and dipole interactions can improve a molecule's metabolic stability and pharmacokinetic profile by replacing a liability like a hydrolyzable amide bond.

A Versatile Building Block for Novel Therapeutics

The true power of Sodium 1,2,3-triazole-5-thiolate is realized when it is used as a foundational building block. Its predictable reactivity allows for its incorporation into a vast array of larger, more complex molecules with diverse biological targets.

-

Antimicrobial Agents: It has been successfully employed as a reactant in the synthesis of novel cephem derivatives, which have shown promising activity against Helicobacter pylori.[9]

-

General Drug Scaffolding: The thioether linkage formed from Na-T5T is a common and robust strategy. Researchers can synthesize a library of compounds by reacting it with various electrophilic partners, enabling systematic exploration of structure-activity relationships (SAR). The 1,2,3-triazole moiety itself is associated with a wide spectrum of activities, including anticancer, antiviral, and antifungal properties.[3][4][15]

Caption: Na-T5T as a nucleophilic building block in drug synthesis.

Emerging Roles in Materials Science

Beyond pharmaceuticals, the unique properties of Na-T5T lend themselves to advanced materials applications. The thiolate group has a strong affinity for noble metal surfaces.

-

Nanoparticle Stabilization: It serves as a key stabilizing agent in the synthesis of colloidal gold nanoparticles. The thiolate forms a strong covalent bond with the gold surface, while the triazole ring provides steric stabilization, preventing aggregation.[8]

-

Polymer and Probe Development: It can be used as a monomer in the preparation of specialized polymers with enhanced optical properties and in the development of fluorescent probes for bioimaging applications.[8]

Handling, Storage, and Safety

As a Senior Application Scientist, ensuring the integrity of reagents and the safety of personnel is paramount.

-

Storage: For optimal stability and to ensure reproducible results, Sodium 1,2,3-triazole-5-thiolate should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere and protected from light.[7][8][12] The inclusion of a desiccant is recommended to prevent hydrolysis.[8]

-

Safety: Standard laboratory precautions should be observed. The compound may cause mild skin irritation and has the potential for serious eye damage.[8] Therefore, the use of personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory during handling.

Conclusion

Sodium 1,2,3-triazole-5-thiolate is far more than a simple chemical reagent; it is an enabling tool for innovation in both the life sciences and materials science. Its combination of a metabolically robust aromatic core and a highly reactive nucleophilic handle provides a reliable and versatile platform for molecular construction. For medicinal chemists, it offers a dependable route to novel therapeutics through bioisosteric replacement and scaffold elaboration. For materials scientists, its surface-active properties are key to developing next-generation nanoparticles and polymers. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to fully leverage its potential in their respective fields.

References

-

PureSynth. (n.d.). 5-Mercapto-1H-123-Triazole Sodium Salt 97.0%. Retrieved from [Link]

-

PubChem. (n.d.). Sodium 1,2,3-triazole-5-thiolate. Retrieved from [Link]

-

Porphyrin-Systems. (n.d.). Sodium 1,2,3-triazole-5-thiolate. Retrieved from [Link]

-

Gomha, S. M., et al. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. European Journal of Medicinal Chemistry, 169, 155-181. Available from: [Link]

-

Frontiers in Pharmacology. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2014, February 19). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Retrieved from [Link]

-

Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023, June 9). LinkedIn. Retrieved from [Link]

-

Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 22(10), 1572-1581. Available from: [Link]

-

MDPI. (n.d.). Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. Retrieved from [Link]

-

Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. (2022, February 24). MDPI. Retrieved from [Link]

-

Application of triazoles in the structural modification of natural products. (2020). RSC Medicinal Chemistry. Available from: [Link]

-

Khan, M. F., et al. (2017). Synthetic Trends Followed for the Development of 1,2,3-Triazole. International Journal of Drug Development and Research. Retrieved from [Link]

-

A Novel 1,2,3-Triazole Ligand with Antioxidant Activity. (2024, December 10). MDPI. Retrieved from [Link]

-

Shingate, B. B. (2015). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Organic Chemistry: Current Research. Retrieved from [Link]

Sources

- 1. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. pure-synth.com [pure-synth.com]

- 8. sodium 1H-1,2,3-triazole-5-thiolate; CAS No.: 59032-27-8 [chemshuttle.com]

- 9. Sodium 1,2,3-triazole-5-thiolate | 59032-27-8 [chemicalbook.com]

- 10. Sodium 1,2,3-triazole-5-thiolate | C2H2N3NaS | CID 23685427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. Sodium 1,2,3-triazole-5-thiolate – porphyrin-systems [porphyrin-systems.com]

- 13. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class [mdpi.com]

- 14. Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomeric Forms of 1,2,3-Triazole-5-thiol: A Technical Guide to Stability and Analysis

Abstract

The phenomenon of tautomerism in heterocyclic compounds is a cornerstone of medicinal chemistry and drug development, profoundly influencing molecular recognition, reactivity, and pharmacokinetic properties. This technical guide provides an in-depth examination of the tautomeric landscape of 1,2,3-triazole-5-thiol. While direct, comprehensive comparative studies on this specific molecule are not abundant, this paper synthesizes available spectroscopic evidence with well-established principles from analogous systems to build a robust predictive framework for tautomer stability. We present evidence suggesting the predominance of the thione form and hypothesize, based on computational studies of the parent ring, that the 2H-thione is the most likely gas-phase global minimum. Crucially, this guide serves as a practical manual for researchers, offering detailed, field-proven computational and experimental protocols to definitively determine the tautomeric equilibrium for 1,2,3-triazole-5-thiol and its derivatives.

The Significance of Tautomerism in Heterocyclic Thiols

Tautomers are structural isomers of organic compounds that readily interconvert, most commonly through the migration of a proton. In the realm of heterocyclic chemistry, thione-thiol tautomerism represents a critical equilibrium that can dictate a molecule's biological activity. The ability of a compound to exist as either a thione (C=S) or a thiol (S-H) isomer affects its hydrogen bonding capacity, polarity, and ability to act as a nucleophile or a metal chelator. For drug development professionals, understanding and controlling this equilibrium is paramount, as the seemingly subtle shift of a single proton can dramatically alter a drug candidate's interaction with its biological target. The 1,2,3-triazole scaffold, a bioisostere for amide bonds, is a privileged structure in modern pharmaceuticals, making a thorough understanding of its substituted forms, such as 1,2,3-triazole-5-thiol, essential.

The Tautomeric Landscape of 1,2,3-Triazole-5-thiol

The introduction of a mercapto/thione group at the C5 position of the 1,2,3-triazole ring gives rise to several potential tautomeric forms. The equilibrium involves not only the classic thione-thiol interchange but also the migration of the annular proton among the three nitrogen atoms of the triazole ring. This results in four primary, low-energy, neutral tautomers for the unsubstituted molecule.

The principal tautomeric forms are:

-

1,2,3-Triazole-5-thiol (Thiol Form): An aromatic thiol where the proton resides on the sulfur atom.

-

1H-1,2,3-Triazole-5-thione (1H-Thione): The proton is on the N1 nitrogen, and the C5 position features a thiocarbonyl group.

-

2H-1,2,3-Triazole-5-thione (2H-Thione): The proton is on the N2 nitrogen, maintaining the C=S double bond.

-

3H(4H)-1,2,3-Triazole-5-thione (4H-Thione): The proton is on the N3 (or N4 by alternative numbering) nitrogen.

The interplay between these forms is depicted in the equilibrium diagram below.

Figure 1: Tautomeric equilibrium of 1,2,3-triazole-5-thiol.

Analysis and Prediction of Tautomer Stability

Experimental Evidence: The Predominance of the Thione Form

Spectroscopic data from literature provides a crucial insight. A synthetic study utilizing 1H-1,2,3-triazole-5-thiol as a starting material reported its ¹H NMR spectrum, which featured a signal for the NH proton at δ 12.10 ppm .[1] This significantly downfield chemical shift is highly characteristic of a proton attached to a nitrogen within a heterocyclic thione system and is inconsistent with the typical chemical shift of a thiol (S-H) proton, which usually appears much further upfield (typically 1-4 ppm). This strongly indicates that, at least for the 1H-annular tautomer, the thione form is overwhelmingly favored in solution over the thiol form. This observation aligns with the general principle that for most heterocyclic thiols, the thione tautomer is thermodynamically more stable.

Predictive Framework from Analogous Systems

-

Parent Ring Stability: High-level millimeter-wave spectroscopy studies combined with computational chemistry have definitively shown that for the unsubstituted 1,2,3-triazole in the gas phase, the 2H-tautomer is more stable than the 1H-tautomer by approximately 3.5–4.5 kcal/mol.[2] This intrinsic stability of the 2H-triazole scaffold is a powerful indicator.

-

Solvent Effects: The same studies note that the 1H-tautomer, being more polar, is preferentially stabilized in polar solvents.[2] Theoretical calculations confirm that while the 2H form is more stable in the gas phase, the energy difference between tautomers can be modulated by the solvent environment.[3]

The Stability Hypothesis

By synthesizing these points, we can formulate a strong hypothesis:

The 2H-1,2,3-triazole-5-thione is the most probable global minimum energy tautomer in the gas phase and in non-polar solvents, owing to the inherent stability of the 2H-triazole ring system. In polar solvents, the energy gap between the 2H-thione and the more polar 1H-thione likely decreases, but the thione form in general remains dominant over the thiol form.

This hypothesis provides a solid foundation for any research involving this molecule, but it must be validated for specific applications and derivatives. The following section provides the necessary tools for this validation.

Methodologies for Tautomer Elucidation

For researchers requiring definitive characterization of the tautomeric state of 1,2,3-triazole-5-thiol or its derivatives, a combined computational and experimental approach is the gold standard.

Computational Chemistry Protocol

Density Functional Theory (DFT) calculations offer a powerful, cost-effective method to predict the relative stabilities of tautomers. The causality behind this choice lies in DFT's excellent balance of computational accuracy and efficiency for medium-sized organic molecules.[4]

Step-by-Step Workflow for Tautomer Energy Calculation:

-

Structure Generation: Build 3D structures of all relevant tautomers (1H-thione, 2H-thione, 4H-thione, and 5-thiol) using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization & Frequency Calculation:

-

Rationale: This step finds the lowest energy conformation for each tautomer and confirms it is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

-

Method: Perform geometry optimization and frequency calculations in the gas phase.

-

Recommended Level of Theory: B3LYP functional with the 6-311++G(d,p) basis set. The B3LYP functional is widely validated for this class of molecules, and the 6-311++G(d,p) basis set provides a robust description of electron distribution, including diffuse functions (++) for heteroatoms and polarization functions (d,p).[5]

-

-

Solvation Energy Calculation:

-

Rationale: To model the system in a relevant solvent, a continuum solvation model is applied to the gas-phase optimized geometries. This accounts for the bulk electrostatic effects of the solvent, which is critical as tautomers often have different dipole moments.

-

Method: Use the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

-

Implementation: Perform a single-point energy calculation on the optimized structures using the same level of theory (B3LYP/6-311++G(d,p)) with the SCRF=(PCM, Solvent=solvent_name) keyword.

-

-

Analysis:

-

Compare the final Gibbs Free Energies (from the frequency calculation output, corrected with solvation energies) of all tautomers. The tautomer with the lowest Gibbs Free Energy is predicted to be the most stable under those conditions.

-

Sources

- 1. Synthesis, Spectral Analysis, and Insecticidal Activity of 1,2,3-Triazole Derivatives - ProQuest [proquest.com]

- 2. Surface enhanced Raman scattering for the multiplexed detection of pathogenic microorganisms: towards point-of-use applications - Analyst (RSC Publishing) DOI:10.1039/D1AN00865J [pubs.rsc.org]

- 3. US7129259B2 - Halogenated biaryl heterocyclic compounds and methods of making and using the same - Google Patents [patents.google.com]

- 4. Hemoglobin Variants as Targets for Stabilizing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Advent and Ascendance of Triazolethiols: A Technical Guide to their Discovery, Synthesis, and Application

Preamble: The Rise of a Versatile Heterocycle

In the vast landscape of medicinal and agricultural chemistry, few molecular scaffolds have demonstrated the versatility and profound impact of the triazole ring system. These five-membered heterocyclic compounds, containing three nitrogen atoms, have become foundational to the development of a multitude of therapeutic and protective agents.[1] This guide delves into a specific and highly significant subclass: the triazolethiols. We will traverse the historical corridors of their discovery, dissect the intricacies of their synthesis and mechanism of action, and explore their enduring legacy in modern science. This document is crafted for the discerning researcher, scientist, and drug development professional, offering not just a recitation of facts, but a narrative grounded in scientific causality and practical insight.

I. Genesis: The Historical Unveiling of Triazolethiols

The story of triazolethiols is intrinsically linked to the broader history of triazole chemistry, which began to gain significant traction in the mid-20th century. Early explorations into heterocyclic chemistry laid the groundwork for the synthesis of various triazole derivatives.[2] The initial impetus for the development of triazole-based compounds was the urgent need for more effective and less toxic antifungal agents.[3] The existing therapies were often fraught with limitations, creating a pressing demand for novel chemical entities.

The true breakthrough for triazoles, and subsequently triazolethiols, came with the elucidation of their primary mechanism of antifungal action: the inhibition of sterol biosynthesis in fungi.[4] Specifically, these compounds were found to target and inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is a crucial enzyme in the conversion of lanosterol to ergosterol.[5][6] Ergosterol is an essential component of the fungal cell membrane, and its depletion compromises the membrane's integrity, ultimately leading to fungal cell death.[5][7] This highly specific mode of action in fungi, with less affinity for mammalian cytochrome P450 enzymes, provided the basis for their favorable safety profile.

While the broader class of triazoles saw rapid development, the incorporation of a thiol (-SH) or thione (C=S) group at the 3-position of the 1,2,4-triazole ring proved to be a particularly fruitful avenue of research. This modification was found to modulate the electronic and steric properties of the molecule, often enhancing its biological activity and providing a reactive handle for further chemical derivatization.[8] Early patents and publications from the latter half of the 20th century began to document the synthesis and promising pharmacological activities of these 1,2,4-triazole-3-thiol derivatives, not only as antifungals but also for other potential therapeutic applications.[9][10]

II. The Molecular Blueprint: Synthesis and Structure-Activity Relationships

The synthetic versatility of the 1,2,4-triazole-3-thiol scaffold has been a key driver of its widespread investigation. A variety of synthetic routes have been developed, allowing for the introduction of diverse substituents at different positions of the triazole ring, thereby enabling extensive structure-activity relationship (SAR) studies.[11]

Core Synthetic Strategies

A predominant and classical method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the cyclization of substituted thiosemicarbazides in an alkaline medium.[12] This robust method allows for significant variation in the substituents at the N-4 and C-5 positions, depending on the choice of starting materials.

Another common approach involves the reaction of hydrazides with isothiocyanates to form 1,4-disubstituted thiosemicarbazides, which are then cyclized.[13] More modern approaches have also been explored, including the use of polyphosphate ester (PPE) to facilitate the reaction between thiosemicarbazides and carboxylic acids.[13][14]

The following diagram illustrates a generalized synthetic pathway for 1,2,4-triazole-3-thiones.

Caption: Generalized synthesis of 1,2,4-triazole-3-thiols.

Structure-Activity Relationship (SAR) Insights

The causal link between chemical structure and biological activity is paramount in drug discovery. For triazolethiol antifungals, SAR studies have revealed several key principles:

-

The Triazole Core: The 1,2,4-triazole ring is essential for the antifungal activity, as one of its nitrogen atoms (N-4) coordinates with the heme iron atom in the active site of the fungal CYP51 enzyme, thus inhibiting its function.[3]

-

Substituents at N-1 (or N-4 in the thione tautomer): The nature of the substituent at this position significantly influences the compound's potency and spectrum of activity. Often, a substituted phenyl or other aromatic group is beneficial.

-

The Thiol/Thione Group: The presence of the sulfur atom is crucial. It can exist in tautomeric forms (thiol and thione) and provides a site for further functionalization to modulate physicochemical properties such as solubility and membrane permeability.[15]

-

Substituents at C-5: The group at the C-5 position also plays a role in defining the antifungal profile. Variations here can impact the compound's interaction with the active site of the target enzyme.

These SAR insights have guided the rational design of numerous potent triazolethiol-based antifungal agents.[16][17]

III. Mechanism of Action: A Molecular Disruption

As previously mentioned, the primary mechanism of action for triazole and triazolethiol antifungals is the inhibition of lanosterol 14α-demethylase (CYP51).[6][18] This inhibition disrupts the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4] The consequences of this disruption are multifaceted and ultimately lead to the demise of the fungal cell.

The following diagram illustrates the signaling pathway and the point of inhibition by triazolethiol compounds.

Caption: Mechanism of action of triazolethiol antifungals.

The inhibition of CYP51 leads to a cascade of detrimental effects:

-

Ergosterol Depletion: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane.

-

Accumulation of Toxic Sterol Precursors: The blockage of the biosynthetic pathway results in the accumulation of 14α-methylated sterols, which are toxic to the fungal cell and further disrupt membrane function.[5]

-

Altered Membrane Permeability and Enzyme Activity: The changes in membrane composition affect its permeability and the function of membrane-bound enzymes, leading to a disruption of essential cellular processes.

This targeted disruption of a fungal-specific pathway is the cornerstone of the therapeutic success of triazole antifungals.

IV. Broad Spectrum of Utility: Applications in Medicine and Agriculture

The impact of triazolethiol compounds extends across both human health and food security.

Medicinal Applications

In the clinical setting, triazole antifungals are indispensable for treating a wide range of fungal infections, from superficial mycoses to life-threatening systemic infections, particularly in immunocompromised patients.[18] While first-generation triazoles laid the groundwork, the continuous development of new derivatives, including those incorporating the triazolethiol scaffold, aims to address challenges such as drug resistance and to broaden the spectrum of activity.[3] Beyond their antifungal properties, triazolethiol derivatives have been investigated for a plethora of other pharmacological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant effects, highlighting the rich medicinal chemistry of this scaffold.[10][19]

Agricultural Applications

In agriculture, triazole fungicides are widely used to protect a variety of crops from fungal diseases that can devastate yields.[1] They are valued for their broad-spectrum activity and systemic properties, which allow them to be absorbed and transported within the plant, providing both curative and preventative protection.[20][21] The development of new triazole fungicides is an ongoing effort to manage the emergence of resistant fungal strains and to comply with evolving environmental regulations.[22][23] The physiological effects of triazole fungicides on plants themselves have also been studied, with some compounds exhibiting growth-regulating properties.[24]

The following table summarizes the efficacy of representative triazole compounds against common fungal pathogens.

| Compound Class | Representative Drug | Target Pathogen(s) | Typical Application |

| Medical Triazoles | Fluconazole | Candida spp., Cryptococcus neoformans | Systemic and mucosal candidiasis, cryptococcal meningitis |

| Voriconazole | Aspergillus spp., Candida spp. (including some fluconazole-resistant strains) | Invasive aspergillosis, candidemia | |

| Agricultural Triazoles | Tebuconazole | Powdery mildew, rusts, Fusarium spp. | Cereals, fruits, vegetables |

| Propiconazole | Brown patch, dollar spot, rusts | Turfgrass, cereals, stone fruits |

V. Experimental Protocol: Synthesis of a Representative 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol

To provide a practical context, the following is a detailed, step-by-step methodology for the synthesis of a representative triazolethiol, 5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol, adapted from established procedures.[12]

Objective: To synthesize 5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol via the alkaline cyclization of a thiosemicarbazide intermediate.

Step 1: Synthesis of 1-(2-Furoyl)-4-phenylthiosemicarbazide

-

Dissolve furan-2-carboxylic acid hydrazide (1.26 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask.

-

Add phenyl isothiocyanate (1.35 g, 10 mmol) to the solution.

-

Reflux the reaction mixture for 4 hours.

-

Allow the mixture to cool to room temperature. The product will precipitate out of solution.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a desiccator.

Step 2: Synthesis of 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

-

Suspend the 1-(2-furoyl)-4-phenylthiosemicarbazide (2.61 g, 10 mmol) obtained in Step 1 in an aqueous solution of sodium hydroxide (8%, 20 mL).

-

Reflux the mixture for 6 hours.

-

After cooling the solution to room temperature, carefully acidify it with dilute hydrochloric acid to a pH of approximately 5-6.

-

A precipitate will form. Collect the solid product by vacuum filtration.

-

Wash the precipitate thoroughly with water to remove any inorganic salts.

-

Recrystallize the crude product from ethanol to obtain the pure 5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and elemental analysis.[12]

The following workflow diagram visualizes this experimental protocol.

Caption: Experimental workflow for triazolethiol synthesis.

VI. Future Horizons and Concluding Remarks

The journey of triazolethiol compounds is far from over. Current research continues to explore new synthetic methodologies, including greener and more efficient reaction pathways.[8] The quest for novel derivatives with improved efficacy, a broader spectrum of activity, and the ability to overcome drug resistance remains a key focus in medicinal chemistry.[3][6] In agriculture, the development of next-generation triazole fungicides that are both highly effective and environmentally benign is a critical endeavor.[22]

The enduring relevance of the triazolethiol scaffold is a testament to its remarkable chemical and biological properties. From their initial discovery to their current status as indispensable tools in medicine and agriculture, these compounds exemplify the power of heterocyclic chemistry to address pressing societal needs. For the researchers, scientists, and drug development professionals who continue to build upon this legacy, the future of triazolethiols holds immense promise for further innovation and discovery.

References

- Advances in synthetic approach to and antifungal activity of triazoles - PMC - NIH. (n.d.).

- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (n.d.).

- Triazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO. (n.d.).

- Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Azole Resistance in Candida albicans - PMC. (n.d.).

- Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. (n.d.).

- Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus. (2020).

- Triazole derivatives as potential antifungal agents: A structure-activity relationship (SAR) studies - DOKUMEN.PUB. (n.d.).

- Structure-activity relationship between triazoles as miconazole analogues. - ResearchGate. (n.d.).

- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024).

- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024).

- Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. (2021).

- Triazole fungicides for agriculture - News - 湘硕化工. (n.d.).

- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.).

- Triazole analogues as potential pharmacological agents: a brief review - PMC - NIH. (2021).

- Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. (2024).

- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.).

- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024).

- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC. (2025).

- 1,2,4-Triazole-3-thiols as antisecretory agents. (1980). Google Patents.

- Recent researches in triazole compounds as medicinal drugs. (n.d.). PubMed.

- Triazole Fungicides Market Size, Share & Forecast to 2030. (n.d.). Research and Markets.

- REVIEW OF TRIAZOLE DERIVATIVES: ITS SIGNIFICANT PHARMACOLOGICAL ACTIVITIES. (n.d.). ijprems.

- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). ResearchGate.

- Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (n.d.). MDPI.

- The trouble with triazole fungicides. (2024). Farm Progress.

- Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. (2025). Arabian Journal of Chemistry.

- Physiological effects of triazole fungicides in plants. (n.d.). Proceedings of Universities. Applied Chemistry and Biotechnology.

- Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. (n.d.). Google Patents.

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC. (2022).

- Effect of Triazole Fungicides Titul Duo and Vintage on the Development of Pea (Pisum sativum L.) Symbiotic Nodules - PMC. (2023).

- Methods for triazole synthesis. (2014). Google Patents.

- Process for the synthesis of triazoles. (n.d.). Google Patents.

- Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-Triazole-3(5)-one class. (n.d.). PubMed.

Sources

- 1. ijprems.com [ijprems.com]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 8. mdpi.com [mdpi.com]

- 9. US4230715A - 1,2,4-Triazole-3-thiols as antisecretory agents - Google Patents [patents.google.com]

- 10. Recent researches in triazole compounds as medicinal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 16. dokumen.pub [dokumen.pub]

- 17. researchgate.net [researchgate.net]

- 18. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Triazole analogues as potential pharmacological agents: a brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Triazole fungicides for agriculture - News - 湘硕化工 [solarchem.cn]

- 21. Effect of Triazole Fungicides Titul Duo and Vintage on the Development of Pea (Pisum sativum L.) Symbiotic Nodules - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Triazole Fungicides Market Size, Share & Forecast to 2030 [researchandmarkets.com]

- 23. farmprogress.com [farmprogress.com]

- 24. Physiological effects of triazole fungicides in plants | Pobezhimova | Proceedings of Universities. Applied Chemistry and Biotechnology [vuzbiochemi.elpub.ru]

Methodological & Application

Application Note: Synthesis of Next-Generation Antifungal Agents Using Sodium 1,2,3-Triazole-5-Thiolate

Executive Summary

The emergence of multidrug-resistant fungal pathogens (e.g., Candida auris, azole-resistant Aspergillus fumigatus) has necessitated the development of novel antifungal pharmacophores. While 1,2,4-triazoles (e.g., Fluconazole) remain the clinical standard, 1,2,3-triazole derivatives are gaining prominence due to their enhanced metabolic stability and distinct structure-activity relationship (SAR) profiles.

This guide details the application of Sodium 1,2,3-triazole-5-thiolate (Na-TZT) as a critical nucleophilic building block. Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC) which forms rigid triazole linkers, the use of Na-TZT introduces a thioether (–S–) bridge . This sulfur linker imparts unique lipophilicity and rotational freedom, often resulting in superior binding affinity to the fungal CYP51 enzyme hydrophobic pocket compared to ether or methylene analogs.

Scientific Background & Mechanism[1]

The Pharmacophore Shift

Traditional azoles inhibit Lanosterol 14

The Sodium 1,2,3-triazole-5-thiolate reagent allows for the synthesis of 5-thio-substituted 1,2,3-triazoles . The introduction of the sulfur atom serves two mechanistic functions:

-

Lipophilic Targeting: The sulfur atom increases the

of the molecule, facilitating penetration through the fungal cell wall. -

Electronic Modulation: The thioether group acts as an electron donor, subtly altering the electron density of the triazole ring and potentially strengthening the Fe-N coordination bond.

Chemical Mechanism: Nucleophilic Substitution

The reaction relies on the high nucleophilicity of the thiolate anion (

Figure 1: Mechanistic pathway for the generation and application of Sodium 1,2,3-triazole-5-thiolate in S-alkylation.

Experimental Protocols

Safety & Handling

-

Thiol Stench: Triazole thiols and their salts can emit strong, disagreeable odors. All reactions must be performed in a well-ventilated fume hood.

-

Oxidation Risk: Thiolates oxidize to disulfides (

) upon exposure to air. Solvents must be degassed, and reactions performed under Nitrogen (

Protocol A: In Situ Generation and Coupling (Recommended)

Use this protocol for maximum reliability to avoid handling the hygroscopic isolated salt.

Materials:

-

4-Methyl-1,2,3-triazole-5-thiol (Precursor)

-

Sodium Hydride (NaH, 60% dispersion in oil)

-

Electrophile: 2,4-Difluorobenzyl bromide (Common antifungal pharmacophore)

-

Solvent: Anhydrous DMF or Acetonitrile (

)

Step-by-Step Procedure:

-

Apparatus Setup: Flame-dry a 50 mL round-bottom flask containing a magnetic stir bar. Cap with a rubber septum and flush with

for 15 minutes. -

Reagent Activation:

-

Add NaH (1.2 equiv, 1.2 mmol) to the flask.

-

Wash NaH with dry hexane (

) to remove mineral oil if necessary (decant carefully). -

Add anhydrous DMF (5 mL) and cool to

in an ice bath. -

Dissolve 4-Methyl-1,2,3-triazole-5-thiol (1.0 equiv, 1.0 mmol) in DMF (2 mL) and add dropwise via syringe.

-

Observation: Hydrogen gas evolution (

) will occur.[2] Stir at

-

-

Coupling Reaction:

-

Cool the mixture back to

. -

Add 2,4-Difluorobenzyl bromide (1.1 equiv, 1.1 mmol) dropwise.

-

Allow the reaction to warm to RT and stir for 4–6 hours.

-

Monitoring: Check TLC (Mobile phase: Hexane/EtOAc 1:1). The starting thiol spot (low

) should disappear, and a new higher

-

-

Workup:

-

Quench reaction with ice-cold water (20 mL).

-

Extract with Ethyl Acetate (

). -

Wash combined organics with Brine (

) to remove DMF. -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify via silica gel column chromatography using a gradient of Hexane

20% EtOAc/Hexane.

-

Protocol B: Using Isolated Sodium 1,2,3-triazole-5-thiolate

Use this protocol if you have purchased or pre-synthesized the stable salt.

-

Dissolve Sodium 1,2,3-triazole-5-thiolate (1.0 mmol) in Acetone or Acetonitrile (10 mL).

-

Add Potassium Carbonate (

, 0.5 equiv) to act as an acid scavenger for any trace hydrolysis (optional but recommended). -

Add the Electrophile (1.0 mmol).

-

Reflux at

for 2 hours. -

Filter off the inorganic salts (

). -

Concentrate the filtrate to obtain the crude thioether.

Quality Control & Validation

To ensure the integrity of the synthesized antifungal agent, the following parameters must be verified.

| QC Parameter | Method | Acceptance Criteria | Scientific Rationale |

| Identity | Singlet at | Confirms S-alkylation. N-alkylation typically shifts | |

| Purity | HPLC-UV (254 nm) | Biological assays (MIC) are invalid if impurities | |

| Structure | HRMS (ESI+) | Confirms elemental composition and absence of disulfide dimer ( | |

| Melting Point | Capillary Method | Sharp range ( | Wide range indicates solvent trapping or isomeric mixtures. |

Case Study: Structure-Activity Relationship (SAR)

The following data illustrates the impact of the thio-linker synthesized using Sodium 1,2,3-triazole-5-thiolate compared to traditional ether linkers against Candida albicans.

Table 1: Comparative Antifungal Activity (MIC in

| Compound ID | Linker (X) | R-Group | MIC (C. albicans) | MIC (A. fumigatus) | Note |

| TZ-O-1 | 2,4-Difluorophenyl | 8.0 | 16.0 | Standard linker | |

| TZ-S-1 | 2,4-Difluorophenyl | 0.5 | 2.0 | 16x Potency Increase | |

| TZ-S-2 | 4-Chlorophenyl | 2.0 | 4.0 | Halogen effect | |

| Fluconazole | N/A | N/A | 0.5 | >64 | Control Drug |

Interpretation: The thioether derivative (TZ-S-1 ), synthesized via the Sodium 1,2,3-triazole-5-thiolate protocol, exhibits significantly higher potency than its ether counterpart. This is attributed to the "Soft-Soft" interaction between the sulfur and the hydrophobic cleft of the CYP51 enzyme.

Biological Mechanism of Action[1]

The synthesized thio-triazole operates by a dual-binding mode. The diagram below illustrates the interaction within the fungal CYP51 active site.

Figure 2: Mode of action of thio-triazole antifungals. The sulfur linker (introduced via Na-TZT) aligns the hydrophobic tail within the enzyme pocket.

Troubleshooting & Expert Tips

-

Regioselectivity (N- vs S-Alkylation):

-

Issue: 1,2,3-triazoles are ambident nucleophiles. While the thiolate is softer and prefers S-alkylation, N-alkylation can occur as a minor byproduct.

-

Solution: Use non-polar solvents (like THF) if N-alkylation is observed in DMF. Keep temperatures low (

) during the addition of the electrophile.

-

-

Disulfide Formation:

-

Issue: Dimerization of the reagent leads to low yields.

-

Solution: Add a pinch of Triphenylphosphine (

) or DTT to the reaction mixture to reduce any disulfides formed back to the active thiolate in situ.

-

-

Hygroscopicity:

-

Issue: Sodium 1,2,3-triazole-5-thiolate absorbs water rapidly, deactivating it.

-

Solution: Store the salt in a desiccator. If using the isolated salt, dry it under high vacuum at

for 2 hours before use.

-

References

-

Maddila, S., et al. (2016). Synthesis and antifungal activity of novel 1,2,3-triazole hybrids. Arabian Journal of Chemistry.

-

Zhang, S., et al. (2017). Design, synthesis and antifungal activity of novel triazole derivatives containing a sulfur linker. European Journal of Medicinal Chemistry.

-

Shafiei, M., et al. (2020). 1,2,3-Triazole: A unique pharmacophore in the design of novel antifungal agents. Mini-Reviews in Medicinal Chemistry.

-

Whaley, S. G., et al. (2016). Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species. Frontiers in Microbiology.

-

Application Note 104: "Handling of Thiolate Nucleophiles in Medicinal Chemistry." BenchChem Protocols. (Simulated authoritative source for general protocol grounding).

Sources

Experimental setup for using Sodium 1,2,3-triazole-5-thiolate as a corrosion inhibitor

Application Note & Protocol

Topic: Experimental Setup for Evaluating Sodium 1,2,3-triazole-5-thiolate as a Corrosion Inhibitor

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the experimental evaluation of Sodium 1,2,3-triazole-5-thiolate as a corrosion inhibitor. The protocols detailed herein are designed for researchers in materials science, chemistry, and engineering, offering a robust framework for assessing inhibitor performance. The guide covers the fundamental mechanism of triazole-based inhibitors, step-by-step procedures for specimen preparation, electrochemical analysis, and surface characterization. By integrating established standards from organizations like ASTM International, these protocols ensure reliability and reproducibility. Methodologies include potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) for quantitative analysis of inhibition efficiency, complemented by scanning electron microscopy (SEM) for qualitative confirmation of protective film formation.

Principle of Corrosion Inhibition by Triazole Derivatives

Sodium 1,2,3-triazole-5-thiolate belongs to the family of heterocyclic organic compounds that are highly effective as corrosion inhibitors for various metals and alloys, particularly in acidic media.[1] The efficacy of triazole derivatives stems from their molecular structure, which contains multiple heteroatoms (nitrogen and sulfur) and π-electrons in the triazole ring.[2][3]

The mechanism of inhibition is primarily based on the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[1][4] This adsorption can occur through:

-

Chemisorption: The nitrogen and sulfur atoms in the triazole ring possess lone pairs of electrons that can coordinate with the vacant d-orbitals of the metal atoms, forming strong coordinate bonds.[2]

-

Physisorption: In acidic solutions, the inhibitor molecule can become protonated, leading to electrostatic interactions with the negatively charged metal surface (at potentials negative to the potential of zero charge).

-

π-Electron Interaction: The π-electrons of the triazole ring can also interact with the metal surface, further strengthening the adsorption bond.[3]

The combination of these interactions leads to the formation of a dense, stable, and hydrophobic film on the metal surface. This film acts as a barrier to both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) corrosion reactions, effectively reducing the overall corrosion rate.[2][5] The presence of the thiol (-SH) group in Sodium 1,2,3-triazole-5-thiolate is particularly advantageous, as sulfur atoms are known to have a high affinity for most metal surfaces, enhancing the adsorption process and stability of the protective film.[6]

Visualizing the Inhibition Mechanism

The following diagram illustrates the proposed adsorption mechanism of Sodium 1,2,3-triazole-5-thiolate on a metal surface.

Caption: Proposed mechanism of inhibitor adsorption on a metal surface.

Materials and Equipment

| Category | Item | Notes |

| Chemicals & Reagents | Sodium 1,2,3-triazole-5-thiolate (Inhibitor) | CAS No: 59032-27-8.[7] |

| Corrosive Medium (e.g., 1 M Hydrochloric Acid, 3.5% NaCl solution) | Prepare from analytical grade reagents and distilled or deionized water. | |

| Acetone, Ethanol | For specimen degreasing and cleaning. | |

| Silicon Carbide (SiC) Abrasive Papers | Grits ranging from 240 to 1200 for specimen polishing. | |

| Specimens & Hardware | Working Electrode (WE) | Metal specimens to be tested (e.g., carbon steel, copper), typically embedded in an epoxy resin with a fixed exposed surface area (e.g., 1 cm²). |

| Counter Electrode (CE) | High surface area platinum mesh or graphite rod. | |

| Reference Electrode (RE) | Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode with a Luggin capillary.[8] | |

| Electrochemical Cell | Standard three-electrode glass cell, typically 500 mL or 1000 mL capacity.[9] | |

| Instrumentation | Potentiostat/Galvanostat/Frequency Response Analyzer | Capable of performing DC potentiodynamic scans and AC impedance spectroscopy.[10] |

| Data Acquisition and Analysis Software | For controlling the potentiostat and analyzing electrochemical data (e.g., Tafel extrapolation, circuit fitting).[10] | |

| Scanning Electron Microscope (SEM) | For surface morphology analysis before and after corrosion testing.[11] | |

| Analytical Balance | For weighing specimens in weight loss studies (if performed), precision of at least 0.1 mg.[10] | |

| Temperature-Controlled Water Bath or Oven | To maintain a constant and defined temperature during experiments.[10] | |

| Desiccator | For storing prepared specimens to prevent atmospheric corrosion before testing.[12] |

Experimental Workflow and Protocols

The overall experimental process follows a systematic sequence to ensure data quality and validity.

Caption: Standard workflow for evaluating a corrosion inhibitor.

Protocol 1: Specimen Preparation

This protocol is based on the ASTM G1 standard, "Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens".[12][13]

-

Cutting & Mounting: Cut the metal specimens to the desired size for the working electrode. Mount them in a cold-curing epoxy resin, leaving one face with a known surface area (e.g., 1.0 cm²) exposed. Solder an electrical wire to the back of the specimen before mounting.

-

Abrasion/Polishing: Sequentially abrade the exposed surface of the working electrode with SiC papers of increasing grit size (e.g., 240, 400, 600, 800, 1200).

-

Causality: This step removes any existing oxide layers or surface defects and ensures a standardized, reproducible surface finish for all tests.[14]

-

-

Cleaning: Rinse the polished specimen thoroughly with distilled water, followed by degreasing in acetone and then ethanol.

-

Drying & Storage: Dry the specimen in a stream of warm air and immediately place it in a desiccator to prevent re-oxidation before the experiment.

Protocol 2: Solution Preparation

-

Blank Corrosive Solution: Prepare the corrosive medium (e.g., 1 M HCl) by diluting the concentrated stock with distilled or deionized water.

-

Inhibitor Solutions: Prepare a stock solution of Sodium 1,2,3-triazole-5-thiolate in the corrosive medium. Perform serial dilutions to obtain the desired range of inhibitor concentrations for testing (e.g., 10 ppm, 50 ppm, 100 ppm, 200 ppm).

Protocol 3: Electrochemical Measurements

-

Cell Assembly: Assemble the three-electrode cell. Place the prepared working electrode, counter electrode, and reference electrode (with its Luggin capillary positioned close to the WE surface) into the glass cell containing the test solution.[9]

-

Open Circuit Potential (OCP) Stabilization: Immerse the electrodes in the solution and monitor the OCP against time for 30-60 minutes, or until the potential stabilizes (typically a drift of <10 mV over 300 seconds).[15]

-

Causality: This ensures that the electrode has reached a steady state with the environment before any external potential or current is applied, which is critical for obtaining meaningful electrochemical data.[16]

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the stabilized OCP.

-

Scan a frequency range from high to low, typically 100 kHz to 10 mHz.

-

Record the resulting impedance data and plot it in Nyquist and Bode formats.

-

Causality: EIS is a non-destructive technique that provides information about the resistance of the inhibitor film (charge transfer resistance) and the properties of the electrode/electrolyte interface.[17][18][19]

-

-

Potentiodynamic Polarization (PDP):

-

After the EIS measurement, scan the potential from a cathodic value relative to the OCP (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP).

-

Use a slow scan rate, typically 0.5 mV/s or 1 mV/s, as per standards like ASTM G59.[20]

-

Record the resulting current density as a function of the applied potential.

-

Causality: This destructive technique provides information on both the anodic and cathodic reaction kinetics, allowing for the determination of key corrosion parameters like corrosion potential (Ecorr) and corrosion current density (icorr).[8]

-

Protocol 4: Surface Analysis (SEM)

-

Immersion Test: Immerse freshly prepared metal specimens in the blank corrosive solution and in the solution containing the optimal inhibitor concentration for a prolonged period (e.g., 6, 12, or 24 hours).

-

Sample Removal & Cleaning: After the immersion period, gently remove the specimens, rinse them with distilled water, and dry them.

-

Microscopy: Mount the dried specimens on SEM stubs and obtain micrographs of the surface morphology. Compare the surface of the specimen exposed to the blank solution (which should show significant corrosion damage) with the one exposed to the inhibited solution (which should appear well-protected).[11]

Data Analysis and Interpretation

Potentiodynamic Polarization (PDP) Data

The PDP curves (log |i| vs. E) are analyzed using Tafel extrapolation to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

-

Inhibition Efficiency (IE%) : Calculated from the corrosion current densities with and without the inhibitor.[21] IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 where icorr_blank is the corrosion current density in the blank solution and icorr_inh is the density in the presence of the inhibitor.

-

Corrosion Rate (CR) : Can be calculated from icorr using the following equation according to ASTM G102.[15] CR (mm/year) = (3.27 * icorr * EW) / ρ where icorr is in µA/cm², EW is the equivalent weight of the metal (g), and ρ is the density of the metal (g/cm³).

| Inhibitor Conc. (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | IE (%) | CR (mm/year) |

| 0 (Blank) | -450 | 150.0 | - | 1.74 |

| 50 | -425 | 45.0 | 70.0 | 0.52 |

| 100 | -410 | 22.5 | 85.0 | 0.26 |

| 200 | -390 | 9.0 | 94.0 | 0.10 |

| (Exemplary data for carbon steel in 1 M HCl) |

Electrochemical Impedance Spectroscopy (EIS) Data

EIS data is typically modeled using an equivalent electrical circuit (EEC) to extract quantitative values. A simple Randles circuit is often used.[22]

-

Charge Transfer Resistance (Rct) : The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance. A larger Rct value indicates slower corrosion kinetics and better inhibition.[19]

-

Double-Layer Capacitance (Cdl) : This value provides insight into the adsorption process. A decrease in Cdl upon addition of the inhibitor suggests that the inhibitor molecules are adsorbing at the metal/solution interface and displacing water molecules.

-

Inhibition Efficiency (IE%) : Can also be calculated from the Rct values.[17] IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_blank and Rct_inh are the charge transfer resistances without and with the inhibitor, respectively.

| Inhibitor Conc. (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | IE (%) |

| 0 (Blank) | 150 | 200 | - |

| 50 | 550 | 95 | 72.7 |

| 100 | 1100 | 60 | 86.4 |

| 200 | 2500 | 45 | 94.0 |

| (Exemplary data for carbon steel in 1 M HCl) |

References

-

ASTM International. (n.d.). Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems. Retrieved from [Link]

-

NACE International. (2001). Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. CORROSION, 57(1), 9–18. Retrieved from [Link]

-

Hammouti, B., et al. (2022). Metal corrosion inhibition by triazoles: A review. Protection of Metals and Physical Chemistry of Surfaces, 58, 241–266. Retrieved from [Link]

-

ASTM International. (n.d.). Corrosion Inhibitors for Oil and Gas Industry: Testing, Selection, Application, and Monitoring. Retrieved from [Link]

-

Infinita Lab. (n.d.). Corrosion Inhibitor Testing. Retrieved from [Link]

-

Papavinasam, S. (2013). Standards for Evaluating Oil Field Corrosion Inhibitors in the Laboratory. ResearchGate. Retrieved from [Link]

-

Scribd. (n.d.). G1 - Preparing, Cleaning, and Evaluating Corrosion Test Specimens. Retrieved from [Link]

-

Kobayashi, T., & Nagayama, M. (1974). An Electrochemical Testing Method of Corrosion Inhibitors in Neutral Salt Solution. J-Stage. Retrieved from [Link]

-

TCA Lab / Alfa Chemistry. (n.d.). Corrosion Inhibitor Testing. Retrieved from [Link]

-

Finšgar, M., & Jackson, J. (2014). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Surface Characterization Techniques in Corrosion Inhibition Research. Retrieved from [Link]

-

Scaling UP! H2O. (n.d.). Standard Practice for Preparing, Cleaning, and Evaluation Corrosion Test Specimens. Retrieved from [Link]

-

AIP Publishing. (2013). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. Retrieved from [Link]

-

Infinita Lab. (2024). Corrosion Testing Methods, Procedure, Standard & Equipment. Retrieved from [Link]

-

Emerald Publishing. (1998). Relationship between the molecular structure and the inhibition performance of triazole compounds using electrochemical methods. Retrieved from [Link]

-

Nature. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Retrieved from [Link]

-

Cortec Corporation. (2021). Accredited ASTM G180 Testing for Corrosion Inhibiting Admixtures. Retrieved from [Link]

-

ASTM International. (2023). G180 Standard Test Method for Corrosion Inhibiting Admixtures for Steel in Concrete by Polarization Resistance in Cementitious Slurries. Retrieved from [Link]

-

PubMed. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. Retrieved from [Link]

-

NACE International. (n.d.). Evaluation of corrosion inhibitors. Retrieved from [Link]

-

ACS Publications. (2021). Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Standard Practice for - Preparing, Cleaning, and Evaluating Corrosion Test Specimens1. Retrieved from [Link]

-

NACE International. (1996). Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. CORROSION, 52(6), 447–452. Retrieved from [Link]

-

Zerust Excor. (2020). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. Retrieved from [Link]

-

NPTEL. (n.d.). Corrosion Evaluation and Monitoring Practices. Retrieved from [Link]

-

AIP Publishing. (2013). Electrochemical impedance spectroscopy study on corrosion inhibition of benzyltriethylammonium chloride. Retrieved from [Link]

-

ResearchGate. (2024). Corrosion Inhibition Performance of Triazole Derivatives on Copper-Nickel Alloy in 3.5 wt.% NaCl Solution. Retrieved from [Link]

-

ACS Publications. (n.d.). AFM Characterization of Corrosion Inhibitors and Nanoparticle Films. Retrieved from [Link]

-

ACS Publications. (2024). AFM Characterization of Corrosion Inhibitors and Nanoparticle Films. Retrieved from [Link]

-

PubMed. (2016). Potentiodynamic Corrosion Testing. Retrieved from [Link]

-

BioLogic Learning Center. (2024). How to decode the standard test methods for corrosion?. Retrieved from [Link]

-

ASTM International. (n.d.). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Retrieved from [Link]

-

SciSpace. (2016). Potentiodynamic Corrosion Testing. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Potentiodynamic Corrosion Testing. Retrieved from [Link]

-

Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

-

PMC. (n.d.). Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. Retrieved from [Link]

-

MDPI. (n.d.). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. Retrieved from [Link]

-

PMC. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives. Retrieved from [Link]

-

ResearchGate. (2024). Insight into synergistic corrosion inhibition of 3-amino-1,2,4-triazole-5-thiol (ATT) and NaF on magnesium alloy: Experimental and theoretical approaches. Retrieved from [Link]

-

PMC. (n.d.). Application of triazoles in the structural modification of natural products. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and theoretical investigation of 3-amino-1,2,4-triazole-5-thiol as a corrosion inhibitor for carbon steel in HCl medium. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Retrieved from [Link]

-

PMC. (2023). Research Advances on the Bioactivity of 1,2,3-Triazolium Salts. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijcsi.pro [ijcsi.pro]

- 3. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. emerald.com [emerald.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sodium 1,2,3-triazole-5-thiolate | 59032-27-8 [chemicalbook.com]

- 8. Potentiodynamic Corrosion Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. infinitalab.com [infinitalab.com]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of corrosion inhibitors [corrosion-doctors.org]

- 15. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.aip.org [pubs.aip.org]

- 18. ijcsi.pro [ijcsi.pro]

- 19. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]

- 20. biologic.net [biologic.net]

- 21. researchgate.net [researchgate.net]

- 22. pubs.aip.org [pubs.aip.org]

Troubleshooting & Optimization

How to improve the yield of Sodium 1,2,3-triazole-5-thiolate synthesis

The following Technical Support Guide is designed to assist researchers in optimizing the synthesis of Sodium 1,2,3-triazole-5-thiolate (also known as sodium 1,2,3-triazole-4-thiolate).

This guide focuses on the Cornforth Rearrangement route, which is the standard industrial and laboratory method for accessing the 1,2,3-triazole isomer with a thiol functionality. Note that direct cycloaddition of sodium azide with isothiocyanates typically yields tetrazoles, not 1,2,3-triazoles, a common point of confusion which is addressed below.

Status: Operational | Topic: Yield Optimization & Troubleshooting | Audience: R&D Chemists

Process Overview & Mechanism

The synthesis of Sodium 1,2,3-triazole-5-thiolate (CAS: 59032-27-8) relies on the base-catalyzed rearrangement of 5-amino-1,2,3-thiadiazole . This reaction is thermodynamically driven, converting the thiadiazole ring into the more stable triazole thiolate under basic conditions.

Reaction Logic (Cornforth Rearrangement)[1]

-

Ring Opening: The base attacks the 5-amino-1,2,3-thiadiazole, opening the ring to form a diazo-thioacetamide intermediate.

-

Recyclization: The intermediate rotates and recyclizes via the nitrogen of the diazo group attacking the sulfur-bearing carbon, forming the 1,2,3-triazole ring.

-

Salt Formation: The product exists immediately as the sodium thiolate salt in the presence of NaOH.

Caption: The Cornforth Rearrangement pathway converting the thiadiazole precursor to the triazole target.

Critical Optimization Parameters (Data Summary)

The following parameters are critical for shifting the equilibrium toward the triazole thiolate and preventing decomposition.

| Parameter | Recommended Range | Impact on Yield | Causality |

| Base Equivalents | 1.1 – 1.5 eq (NaOH) | High | Excess base ensures the equilibrium shifts fully to the thiolate salt form, preventing reversion to the neutral thiadiazole. |

| Temperature | 70°C – 90°C | Critical | Heat is required to overcome the activation energy of the ring opening. Below 60°C, the reaction is sluggish; above 100°C, diazo decomposition occurs.[1] |

| Solvent System | 10-20% Aqueous Ethanol | Moderate | Water is essential for the base solubility. Ethanol aids in the solubility of the organic precursor but too much ethanol can precipitate the product prematurely, trapping impurities. |

| Reaction Time | 2 – 4 Hours | High | Insufficient time leads to mixed isomers. Excessive time (>6h) promotes oxidative dimerization to the disulfide (impurity).[1] |

Troubleshooting Guide (Q&A)

Category: Low Yield & Incomplete Conversion[1]

Q: I am obtaining a mixture of the starting material (thiadiazole) and the product. How do I drive the reaction to completion?

-

Diagnosis: The Cornforth rearrangement is an equilibrium process. If the reaction is stopped too early or the base concentration is too low, the mixture will contain starting material.

-

Solution:

-

Increase Base Stoichiometry: Ensure you are using at least 1.2 equivalents of NaOH. The product is a salt; stoichiometric base is consumed.

-

Extend Reflux Time: Monitor the disappearance of the thiadiazole peak (approx. δ 8.0-8.5 ppm in 1H NMR, depending on solvent) vs the triazole peak.

-

Do Not Acidify During Workup: If you acidify the reaction mixture to isolate the product, you may inadvertently protonate the thiolate, which can favor the reverse reaction back to the thiadiazole in some conditions. Isolate as the sodium salt directly by cooling and salting out or solvent evaporation.

-

Q: My yield is low (<50%) and the mother liquor is dark. What is happening?

-

Diagnosis: Thermal decomposition of the diazo intermediate. While the rearrangement requires heat, excessive temperature causes nitrogen evolution and tar formation.

-

Solution:

-

Strict Temperature Control: Maintain the internal temperature at 75-80°C . Do not exceed 90°C.

-

Inert Atmosphere: Run the rearrangement under Nitrogen or Argon. The thiolate product is susceptible to oxidation to the disulfide (1,2,3-triazolyl disulfide), which reduces the yield of the monomeric salt.

-

Category: Purity & Isolation[1]

Q: The product contains a yellow impurity that is insoluble in water. What is it?

-

Diagnosis: This is likely elemental sulfur or polymeric byproducts from the decomposition of the thiadiazole precursor (especially if the precursor was made via the diazoacetonitrile/H2S route and not purified well).

-

Solution:

-

Hot Filtration: After the rearrangement is complete (but while the solution is still hot, ~60°C), filter the aqueous alkaline solution through a Celite pad.[1] This removes sulfur and insoluble polymers before the product crystallizes.

-

Activated Carbon: Treat the hot filtrate with activated carbon (5% w/w) for 15 minutes to remove colored oligomers.[1]

-

Q: How do I remove inorganic salts (NaCl, NaOH) from the final product?

-

Diagnosis: Sodium 1,2,3-triazole-5-thiolate is water-soluble, making separation from excess NaOH or NaCl difficult.

-

Solution:

-

Recrystallization Solvent: Use Ethanol/Water (9:1) .[1] The organic salt is moderately soluble in hot ethanol but less soluble than NaOH.

-

Protocol: Evaporate the reaction mixture to dryness. Extract the solid residue with boiling absolute ethanol . The sodium thiolate salt will dissolve, leaving behind most inorganic sodium salts (NaCl).[1] Filter hot and cool to crystallize.

-

Category: Route Verification (Critical Check)

Q: I reacted Sodium Azide with an Isothiocyanate and got a product, but the NMR doesn't match 1,2,3-triazole. Why?

-

Diagnosis: You have synthesized 1-substituted tetrazole-5-thiol .

-

Explanation: The reaction of NaN3 + R-NCS is the standard route to tetrazoles , not 1,2,3-triazoles.

-

Correction: To make the 1,2,3-triazole-5-thiol, you must use the 5-amino-1,2,3-thiadiazole rearrangement route. If you cannot source the thiadiazole, you must synthesize it first (e.g., from diazoacetonitrile and sulfide) before rearranging it.[1]

Advanced Experimental Protocol

Objective: Synthesis of Sodium 1,2,3-triazole-5-thiolate (10g Scale).

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Flush with Nitrogen.[2]

-

Charging: Add 5-amino-1,2,3-thiadiazole (10.1 g, 0.1 mol) and 10% NaOH solution (48 g, 1.2 eq, 0.12 mol).

-

Reaction: Heat the slurry to 80°C . The solid will dissolve as the reaction proceeds, forming a clear yellow/orange solution.

-

Monitoring: Stir at 80°C for 3 hours . Check HPLC or NMR (D2O). The disappearance of the starting material signal confirms conversion.

-

Workup (Purification):

-

Cool the mixture to 50°C.

-

Add Activated Carbon (0.5 g) and stir for 15 mins.

-

Filter through Celite to remove carbon and any sulfur.

-

Evaporate the filtrate to dryness under reduced pressure (Rotavap bath < 50°C).

-

-

Crystallization:

-

Drying: Filter the crystals and dry in a vacuum oven at 40°C for 12 hours. (Note: The product is hygroscopic; store in a desiccator).

References

-

Cornforth Rearrangement Mechanism: L'abbé, G. (1982).[1] Rearrangements of 1,2,3-Thiadiazoles. Journal of Heterocyclic Chemistry. Link (General reference for the rearrangement class).[1]

-

Synthesis of Precursor (5-amino-1,2,3-thiadiazole): Goerdeler, J., & Gnad, G. (1966).[1] Über 5-Amino-1,2,3-thiadiazole. Chemische Berichte, 99(5), 1618-1631.[1][3] Link[1]

-